Methyl tridecanoate is a saturated fatty acid methyl ester (FAME) with the chemical formula C14H28O2. [, , ] It is a colorless liquid at room temperature. []
Methyl tridecanoate is derived from tridecanoic acid, which can be found in natural fats and oils. It is commonly synthesized through esterification processes involving tridecanoic acid and methanol. The compound is identified by its CAS number 1731-88-0 and has various synonyms, including methyl n-tridecanoate and NSC 163375 .
The synthesis of methyl tridecanoate typically involves the following methods:
Methyl tridecanoate has a straight-chain structure characterized by a long hydrophobic tail and a polar ester functional group. Its molecular structure can be represented as follows:
The compound exhibits a melting point of approximately 7 °C and a boiling point around 163 °C . The specific gravity at 20 °C is noted to be about 0.87, indicating its relatively low density compared to water.
Methyl tridecanoate participates in various chemical reactions typical of esters:
The mechanism of action for methyl tridecanoate primarily relates to its role in biochemical pathways as an energy source or building block for lipid synthesis. As a fatty acid methyl ester, it can undergo metabolic processes similar to those of free fatty acids:
Methyl tridecanoate possesses several notable physical and chemical properties:
Methyl tridecanoate has diverse applications across various fields:
Methyl tridecanoate, a saturated fatty acid methyl ester (FAME), is characterized by a linear aliphatic hydrocarbon chain esterified with a methoxy group. Its fundamental chemical formula is C₁₄H₂₈O₂, corresponding to a molecular weight of 228.37 g/mol [2] [5] [9]. The compound exists as a colorless to pale yellow liquid at room temperature, with a characteristic ester odor. Key physical properties include:
Table 1: Core Physical Properties of Methyl Tridecanoate
| Property | Value | Conditions | Source |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₈O₂ | - | [1] [9] |
| Molecular Weight | 228.37 g/mol | - | [2] [5] |
| Boiling Point | 131°C | 4 mmHg | [3] |
| Melting Point | 5.5°C | - | [3] |
| Density | 0.864 g/mL | 25°C | [3] |
| Refractive Index | 1.435 | 20°C | [3] |
The systematic IUPAC name for this compound is methyl tridecanoate, designating the ester derived from tridecanoic acid and methanol. It is cataloged under CAS Registry Number 1731-88-0 [2] [5] [6]. Alternative names reflect its structural composition and common applications:
Table 2: Synonyms and Registry Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | Methyl tridecanoate | [2] [6] |
| CAS Number | 1731-88-0 | [3] [5] |
| EC Number | 217-054-8 | [9] |
| PubChem CID | 15608 | [1] [9] |
| Reaxys Registry Number | 1769695 | [7] |
The molecular structure is unambiguously represented using standardized notations:
CCCCCCCCCCCCC(=O)OC [2] [9]This linear notation confirms a 13-carbon aliphatic chain terminating in a methyl ester group. CCCCCCCCCCCCC(=O)OC [2] JNDDPBOKWCBQSM-UHFFFAOYSA-N [6] [9] The InChIKey facilitates rapid database searches and ensures structural uniqueness across chemical platforms. The absence of stereochemical descriptors in the InChIKey underscores the compound's achirality.
Table 3: Structural Descriptors for Methyl Tridecanoate
| Descriptor Type | Value | Source |
|---|---|---|
| SMILES | CCCCCCCCCCCCC(=O)OC | [2] [9] |
| Canonical SMILES | CCCCCCCCCCCCC(=O)OC | [2] |
| InChI | InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3 | [6] [9] |
| InChIKey | JNDDPBOKWCBQSM-UHFFFAOYSA-N | [6] [9] |
Methyl tridecanoate is intrinsically achiral due to the absence of stereogenic centers and restricted bond rotation. Its linear structure (n-tridecanoate) represents the most thermodynamically stable isomer [9]. However, branched-chain isomers exist, such as:
Branched isomers exhibit distinct physicochemical properties (e.g., lower melting points) due to disrupted molecular packing. The linear isomer lacks geometric (E/Z) isomerism because it contains no double bonds.
Table 4: Comparative Analysis of Linear vs. Branched Isomer
| Property | Methyl Tridecanoate (Linear) | Methyl 12-Methyltridecanoate (Branched) |
|---|---|---|
| CAS Number | 1731-88-0 | 5129-58-8 |
| Molecular Formula | C₁₄H₂₈O₂ | C₁₅H₃₀O₂ |
| Molecular Weight | 228.37 g/mol | 242.40 g/mol |
| SMILES | CCCCCCCCCCCCC(=O)OC | CCCCCCCCCCCC(C)CC(=O)OC |
| Structural Features | Straight-chain | Iso-branched at C12 |
Concluding Remarks
Methyl tridecanoate’s well-defined linear architecture and absence of stereochemical complexity make it a versatile reference standard in lipidomics and organic synthesis. Its structural descriptors (SMILES, InChIKey) enable precise identification in chemical databases, while its isomer landscape highlights subtle structure-property relationships critical for material design.
Table 5: Summary of Key Chemical Identifiers
| Aspect | Characteristic |
|---|---|
| Core Identity | Linear C13-saturated fatty acid methyl ester |
| Stereochemistry | Achiral; no defined stereocenters |
| Isomer Landscape | Dominant linear form; branched analogues exist |
| Database Cross-Reference | PubChem CID 15608; CAS 1731-88-0 |
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2